3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
Overview
Description
3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a useful research compound. Its molecular formula is C17H14FN5O and its molecular weight is 323.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is 323.11823825 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Photostability of Fluorophores
Synthesis of Novel Fluorophores : Two novel yellow-green emitting fluorophores containing both 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole stabilizer fragments were synthesized, showcasing a unique combination of benzotriazole UV absorber and HALS units in one fluorescent molecule. This innovative approach resulted in fluorophores with exceptional photostability, potentially due to a synergistic effect of the stabilizer fragments (Bojinov & Panova, 2007).
Anticancer Properties of Tetrahydroisoquinoline Derivatives
Anticancer Activity of Tetrahydroisoquinoline Analogs : Research on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents revealed that these compounds, particularly 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline, exhibited potent cytotoxicity against various breast cancer cell lines. The study underscores the potential of tetrahydroisoquinoline derivatives in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Fluorescence and Hybridization of Oligodeoxyribonucleotides
Synthesis and Fluorescence of Novel Fluorophores : A study on the synthesis and fluorescence of new fluorophores explored their application in labeling oligodeoxyribonucleotides, leading to enhanced fluorescence signals and hybridization affinity. This research contributes to the understanding of how novel fluorophores can be utilized in molecular biology, particularly in the study of genetic materials (Singh & Singh, 2007).
Fluorine-Containing Compounds in Antimicrobial Applications
Synthesis of Fluorine-Containing Antimicrobial Agents : The development of novel fluorine-containing compounds with quinazolinone and 4-thiazolidinone motifs showcased significant antimicrobial potency against various bacteria and fungi. This study illustrates the potential of incorporating fluorine into pharmacophores to enhance antimicrobial activity (Desai, Vaghani, & Shihora, 2013).
Photocatalytic Synthesis of Heterocycles
Photocatalytic Construction of Dihydroimidazo Isoquinolines : Utilizing a visible-light-driven photoredox reaction, researchers achieved efficient access to 5,6-dihydroimidazo[2,1-a]isoquinolines, demonstrating strong photoluminescence. This method provides a new pathway for synthesizing fluorescent compounds with potential applications in OLED devices (Wang et al., 2021).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-14-5-6-15(16(9-14)23-11-19-20-21-23)17(24)22-8-7-12-3-1-2-4-13(12)10-22/h1-6,9,11H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIFJHTJBLNNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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